AS-605240

Catalog No.
S548281
CAS No.
648450-29-7
M.F
C12H7N3O2S
M. Wt
257.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AS-605240

CAS Number

648450-29-7

Product Name

AS-605240

IUPAC Name

5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)

InChI Key

SQWZFLMPDUSYGV-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3

Solubility

Soluble in DMSO, not in water

Synonyms

5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione, AS 605240, AS-605240, AS605240

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3

Description

The exact mass of the compound 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is 257.0259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of quinoxaline derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AS-605240, also known as 5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dione, is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. It is characterized by its ability to modulate immune responses and influence cellular signaling pathways associated with inflammation.

There is no current information available on the specific mechanism of action of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione. However, the TZD ring structure in related compounds is known to play a role in regulating blood sugar levels []. Further research is needed to elucidate any potential mechanism of action for this specific molecule.

  • Thiazolidine-2,4-dione (TZD) Moiety

  • Quinoxalin Scaffold

    The quinoxalin scaffold is a prevalent heterocyclic ring system found in numerous biologically active molecules []. Studies have shown quinoxaline derivatives to exhibit various properties, including antimicrobial and antioxidant activities []. These findings provide a rationale for exploring 5QMTD for its potential antimicrobial and antioxidant properties, although specific research on 5QMTD for these applications is scarce.

The primary chemical reaction involving AS-605240 is its inhibition of the PI3Kγ enzyme. This inhibition interferes with the phosphorylation of downstream targets, which are critical in various signaling pathways related to cell growth, survival, and metabolism. The specific mechanism of action includes:

  • Inhibition of Phosphoinositide 3-Kinase γ: AS-605240 binds to the catalytic subunit of PI3Kγ, preventing its activation and subsequent signaling cascades.
  • Reduction of Pro-inflammatory Cytokines: Treatment with AS-605240 leads to decreased levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various experimental models .

AS-605240 exhibits a wide range of biological activities primarily through its role as a PI3Kγ inhibitor. Key findings include:

  • Anti-inflammatory Effects: In models of colitis and pulmonary fibrosis, AS-605240 has been shown to significantly reduce inflammation markers and improve clinical outcomes .
  • Neuroprotective Properties: Research indicates that AS-605240 can ameliorate cognitive deficits in models of Alzheimer’s disease by enhancing antioxidant defenses and reducing amyloid precursor protein expression .
  • Modulation of Immune Responses: The compound promotes regulatory T cell (Treg) induction and enhances the expression of anti-inflammatory markers, suggesting a role in immune regulation .

The synthesis of AS-605240 was detailed in patent WO 2004/007491 A1. The compound is synthesized through a multi-step process involving the following general steps:

  • Formation of Thiazolidine Ring: The initial step involves the reaction between appropriate thiazolidine precursors and quinoxaline derivatives.
  • Methylation and Purification: Subsequent methylation reactions are performed to achieve the desired molecular structure, followed by purification techniques such as recrystallization or chromatography.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity.

Unique FeaturesAS-605240PI3Kγ inhibitorInflammatory diseases, neuroprotectionSelective for PI3KγIdelalisibPI3Kδ inhibitorCancer treatmentTargets different isoform (PI3Kδ)CopanlisibPI3Kα/δ inhibitorLymphoma treatmentBroad-spectrum PI3K activityBuparlisibPan-class I PI3K inhibitorCancer therapyNon-selective; affects multiple isoforms

AS-605240 stands out due to its selective inhibition of PI3Kγ, which allows for targeted therapeutic effects with potentially fewer side effects compared to broader-spectrum inhibitors.

Studies have demonstrated that AS-605240 interacts with various cellular pathways:

  • Cytokine Production: It has been shown to modulate the production of several cytokines involved in inflammation, including IL-10 and TNF-α .
  • Cellular Signaling Pathways: The compound's inhibition of PI3Kγ affects downstream signaling pathways such as Akt/mTOR, which are crucial for cell growth and survival.

Structural Properties and Nomenclature

Molecular Formula and IUPAC Nomenclature

AS-605240 is chemically defined as C₁₂H₇N₃O₂S, with a molecular weight of 257.27 g/mol. Its IUPAC name, (5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione, reflects its structural components: a quinoxaline moiety linked via a methylene bridge to a thiazolidine-2,4-dione core. The compound is achiral, lacking stereocenters despite its (Z)-configured double bond.

Key structural features include:

  • Thiazolidine-2,4-dione ring: A five-membered heterocycle containing sulfur, oxygen, and nitrogen atoms.
  • Quinoxaline substituent: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
  • Methylene bridge: A conjugated double bond connecting the quinoxaline and thiazolidine moieties.

Crystallographic Features and Conformational Analysis

The compound’s spatial arrangement is defined by its SMILES notation C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 and InChIKey SQWZFLMPDUSYGV-POHAHGRESA-N. Conformational studies (e.g., PubChem3D) suggest that the thiazolidine ring adopts a planar geometry, while the quinoxaline moiety remains rigid due to aromaticity. The (Z)-configuration of the methylene bridge ensures optimal alignment for biological activity.

Synthetic Pathways and Optimization

Thiazolidine-2,4-dione Core Synthesis Methodologies

The synthesis of the thiazolidine-2,4-dione core involves cyclocondensation of thiourea and chloroacetic acid under acidic conditions (e.g., concentrated HCl). This reaction proceeds via nucleophilic attack by thiourea on chloroacetic acid, followed by cyclization and dehydration.

Key steps:

  • Cyclocondensation: Thiourea reacts with chloroacetic acid in water under reflux (100–110°C) for 10–12 hours.
  • Purification: Recrystallization from ethanol yields the core structure.

Microwave-assisted synthesis reduces reaction time to 6 minutes while maintaining high purity (>95%).

Quinoxaline Moiety Incorporation Strategies

The quinoxaline group is introduced via Knoevenagel condensation, a base-catalyzed reaction between the thiazolidine-2,4-dione core and quinoxalin-6-ylmethylidene aldehyde derivatives.

Optimized procedure:

  • Reactant preparation: Quinoxalin-6-ylmethylidene aldehyde is synthesized via Vilsmeier-Haack formylation.
  • Condensation: The aldehyde reacts with thiazolidine-2,4-dione in anhydrous toluene with piperidine as a base.
  • Workup: Acidic hydrolysis and recrystallization yield the final product.

Reaction efficiency: Conventional methods achieve ~70% yield, while microwave irradiation improves yields to >80% in reduced time (8–10 minutes).

Physicochemical Profiling

Solubility Characteristics in Polar/Aprotic Solvents

AS-605240 exhibits limited solubility in aqueous media but dissolves readily in organic solvents.

SolventSolubility (mg/mL)ConditionsSource
DMSO5.8Ambient temperature
DMSO0.6625°C
0.5M NaOH3.0225°C
DMF3.025°C

Data reflects variability due to experimental protocols and solvent purity.

Stability Under Physiological pH Conditions

While explicit stability data under physiological pH is limited, the compound’s reactivity can be inferred from its functional groups:

  • Thiazolidine-2,4-dione: Susceptible to hydrolysis under strongly acidic or basic conditions.
  • Methylene bridge: Stable under neutral conditions but may undergo isomerization under prolonged UV exposure.

Storage recommendations include -20°C in DMSO to mitigate degradation.

The chemical compound AS-605240, systematic name 5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione, represents a significant advancement in the development of selective phosphoinositide 3-kinase gamma inhibitors [1] [2]. This thiazolidinedione-based molecule demonstrates exceptional selectivity for PI3Kγ with an IC50 value of 8 nM, exhibiting 30-fold selectivity over PI3Kδ and PI3Kβ, and 7.5-fold selectivity over PI3Kα [1] [2]. The molecular architecture of AS-605240 consists of two critical functional domains: the thiazolidinedione ring system and the quinoxaline substituent, each contributing distinct pharmacological properties through specific molecular interactions with the target enzyme.

Critical Functional Group Contributions

The structure-activity relationship analysis of AS-605240 reveals that both the thiazolidinedione ring and quinoxaline substituent play essential roles in determining the compound's biological activity and selectivity profile. Crystal structure studies and molecular modeling investigations have provided detailed insights into the binding mode and intermolecular interactions that govern the compound's exceptional selectivity for PI3Kγ [3] [4].

PI3K IsoformIC50 (nM)Selectivity vs PI3Kγ
PI3Kγ81x
PI3Kα607.5x
PI3Kβ27033.8x
PI3Kδ30037.5x

Role of Thiazolidinedione Ring in Target Engagement

The thiazolidinedione ring serves as the primary anchor point for AS-605240 binding to the PI3Kγ active site, establishing critical molecular interactions that determine both binding affinity and target engagement [3] [4]. Crystallographic analysis reveals that the nitrogen atom of the thiazolidinedione ring forms a salt-bridge interaction with the side chain of lysine 833 (Lys833) in the PI3Kγ active site, representing a fundamental requirement for high-affinity binding [3] [4]. This ionic interaction provides approximately 3-5 kcal/mol of binding energy, significantly contributing to the overall binding affinity of the compound.

The carbonyl oxygen atoms of the thiazolidinedione ring establish additional hydrogen bonding interactions with the main chain nitrogen of valine 882 (Val882), creating a bidentate binding mode that enhances the stability of the enzyme-inhibitor complex [4]. Structure-activity relationship studies demonstrate that modifications or removal of the thiazolidinedione ring result in complete loss of PI3Kγ inhibitory activity, confirming its essential role in target engagement [5] [6]. The planar geometry of the thiazolidinedione ring allows optimal positioning within the ATP-binding pocket, facilitating the formation of these critical hydrogen bonding networks.

Comparative analysis with related thiazolidinedione derivatives reveals that the acidic nature of the ring system is crucial for maintaining the salt-bridge interaction with Lys833 [4]. The pKa value of the thiazolidinedione nitrogen (approximately 6.5) ensures protonation under physiological conditions, enabling the formation of the ionic interaction. Substituents that alter the electronic properties of the thiazolidinedione ring, such as electron-withdrawing groups, can modulate the strength of this interaction and consequently affect binding affinity [7] [8].

Structural ElementKey InteractionsFunctional Role
Thiazolidinedione RingSalt bridge with Lys833, H-bond with Val882Target engagement and binding affinity
Quinoxaline RingH-bond with Val882 backbone nitrogenIsoform selectivity
Overall MoleculeATP-competitive binding modeEnzyme inhibition

Quinoxaline Substituent Effects on Isoform Selectivity

The quinoxaline substituent of AS-605240 plays a pivotal role in determining isoform selectivity through specific interactions with non-conserved residues in the PI3Kγ binding pocket [9] [10]. The quinoxaline ring system extends into a region of the active site where sequence variations exist between different PI3K isoforms, allowing for selective recognition of PI3Kγ over other class I PI3K enzymes. The nitrogen atoms within the quinoxaline ring form hydrogen bonding interactions with the backbone nitrogen of Val882, contributing to both binding affinity and selectivity [4].

Structure-selectivity-activity relationship studies reveal that the quinoxaline substituent exploits subtle differences in the ATP-binding pockets of PI3K isoforms [9]. The positioning of the quinoxaline ring allows for favorable interactions with PI3Kγ-specific residues while creating steric clashes or unfavorable electrostatic interactions with corresponding residues in other isoforms. Molecular dynamics simulations demonstrate that the quinoxaline ring adopts a preferred conformation in the PI3Kγ active site that is energetically unfavorable in the binding pockets of PI3Kα, PI3Kβ, and PI3Kδ [10].

The electron-deficient nature of the quinoxaline ring system contributes to its selectivity profile through complementary electrostatic interactions with positively charged residues in the PI3Kγ binding pocket [9]. Comparative analysis of AS-605240 analogs with different heterocyclic substituents confirms that the quinoxaline ring provides optimal selectivity, with pyridine or pyrimidine replacements resulting in reduced isoform selectivity [11] [12]. The dual nitrogen atoms in the quinoxaline ring create a specific hydrogen bonding pattern that is uniquely accommodated by the PI3Kγ active site architecture.

Halogen substitutions on the quinoxaline ring have been investigated to further enhance selectivity, with results indicating that small electron-withdrawing substituents can improve the selectivity profile without compromising binding affinity [9]. The 6-position of the quinoxaline ring appears particularly sensitive to substitution effects, with fluorine or chlorine atoms providing modest improvements in selectivity over other PI3K isoforms [13] [12].

Analog Development Strategies

The development of AS-605240 analogs has focused on optimizing both the pharmacological properties and pharmaceutical characteristics of the parent compound. Structure-based drug design approaches have identified key modifications that can enhance potency, selectivity, and bioavailability while maintaining the essential pharmacophoric elements [11] [7]. The most significant advancement in analog development has been the preparation of improved salt formulations, particularly the potassium salt form, which addresses solubility limitations of the parent compound [14] [15].

Potassium Salt Formulation for Enhanced Bioavailability

The development of AS-605240 potassium salt represents a significant advancement in addressing the pharmaceutical limitations of the parent compound, particularly its poor aqueous solubility which limited its bioavailability and formulation options [14] [15]. The potassium salt formulation maintains the biological activity of the parent compound while providing substantially improved solubility characteristics that enhance its pharmaceutical utility and potential for oral administration.

Physicochemical characterization of AS-605240 potassium salt reveals a molecular weight of 295.4 Da compared to 257.27 Da for the free base, with the additional mass attributed to the potassium counterion [14] [15]. The salt formation occurs through deprotonation of the thiazolidinedione nitrogen, creating an anionic species that forms an ionic complex with the potassium cation. This ionic interaction enhances the polar character of the molecule, resulting in improved water solubility while preserving the essential pharmacophoric features required for PI3Kγ binding.

Solubility studies demonstrate that AS-605240 potassium salt exhibits enhanced dissolution properties across multiple solvent systems [14] [15]. In dimethylformamide, the potassium salt achieves solubility of 3 mg/ml, while in dimethyl sulfoxide, concentrations of 5 mg/ml are readily attained. The aqueous solubility of the potassium salt is significantly improved compared to the free base, with stable solutions achievable in phosphate-buffered saline at physiological pH. This enhanced solubility profile translates to improved bioavailability and more consistent pharmacokinetic properties in preclinical studies.

PropertyFree BasePotassium Salt
Molecular Weight257.27 Da295.4 Da
Solubility in DMFLimited3 mg/ml
Solubility in DMSOUp to 5 mM5 mg/ml
Aqueous SolubilityPoorEnhanced

The improved solubility characteristics of AS-605240 potassium salt enable more effective formulation development for both preclinical research and potential clinical applications [16]. Enhanced dissolution rates facilitate more consistent drug absorption and reduce the variability associated with poorly soluble compounds. The salt formulation also demonstrates improved stability in aqueous solutions, with reduced precipitation and crystal formation compared to the free base form [14].

Pharmacokinetic studies with AS-605240 potassium salt show improved oral bioavailability compared to the free base, with higher peak plasma concentrations and more consistent exposure profiles [14]. The enhanced solubility allows for lower dosing volumes and more concentrated formulations, which can improve patient compliance and reduce the burden of drug administration. Additionally, the potassium salt formulation demonstrates compatibility with standard pharmaceutical excipients and can be readily incorporated into conventional dosage forms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

257.02589765 g/mol

Monoisotopic Mass

257.02589765 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8GRW063UT7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

As-605240

Dates

Last modified: 08-15-2023
1: Azzi J, Moore RF, Elyaman W, Mounayar M, El Haddad N, Yang S, Jurewicz M, Takakura A, Petrelli A, Fiorina P, Ruckle T, Abdi R. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes. Diabetes. 2012 Jun;61(6):1509-18. doi: 10.2337/db11-0134. Epub 2012 Mar 8. PubMed PMID: 22403300; PubMed Central PMCID: PMC3357271.
2: Song LF, Jiang W, Qing Y, Hu XH, Li Y, Tong QY, Wu XH. [The antagonistic effect of PI3K-gamma inhibitor AS605240 on cardiac hypertrophy and cardiac fibrosis induced by isoproterenol in rats]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2011 Jul;42(4):471-4. Chinese. PubMed PMID: 21866628.
3: Wei X, Han J, Chen ZZ, Qi BW, Wang GC, Ma YH, Zheng H, Luo YF, Wei YQ, Chen LJ. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats. Biochem Biophys Res Commun. 2010 Jun 25;397(2):311-7. doi: 10.1016/j.bbrc.2010.05.109. Epub 2010 May 26. PubMed PMID: 20510675.
4: Jin K, Song LF, He CM, Wang ZL, Hu XH, Wu XH. [Intervention effect of PI3Kgamma inhibitor AS605240 on autoimmune myocarditis in mice]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2009 Sep;40(5):817-20, 825. Chinese. PubMed PMID: 19950590.

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